molecular formula C4H3BrN2O3 B15252713 4-Amino-2-bromooxazole-5-carboxylic acid

4-Amino-2-bromooxazole-5-carboxylic acid

Cat. No.: B15252713
M. Wt: 206.98 g/mol
InChI Key: UKRXWDKTKKNKOH-UHFFFAOYSA-N
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Description

4-Amino-2-bromooxazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromooxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

4-Amino-2-bromooxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-bromooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Amino-5-bromopyridine: Similar in structure but lacks the carboxylic acid group.

    4-Amino-2-chlorooxazole-5-carboxylic acid: Similar but with a chlorine atom instead of bromine.

    2-Amino-4-bromo-5-methylthiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness: The bromine atom also imparts distinct reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C4H3BrN2O3

Molecular Weight

206.98 g/mol

IUPAC Name

4-amino-2-bromo-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C4H3BrN2O3/c5-4-7-2(6)1(10-4)3(8)9/h6H2,(H,8,9)

InChI Key

UKRXWDKTKKNKOH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(O1)Br)N)C(=O)O

Origin of Product

United States

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